6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives have been reported to exhibit their biological activities through various mechanisms, such as inhibition of enzymes, modulation of receptors, and interaction with other cellular targets . The compound’s thiazole ring, which is a heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms, is likely to play a key role in its interaction with its targets .
Biochemical Pathways
For instance, its reported antioxidant, anti-inflammatory, and antitumor activities suggest that it may modulate oxidative stress pathways, inflammatory signaling pathways, and cell proliferation pathways, respectively .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether suggests that it may have good bioavailability
Result of Action
Thiazole derivatives have been reported to induce various cellular responses, such as chromatin fragmentation and condensation, and nuclei condensation . These effects suggest that the compound may have cytotoxic activity.
Preparation Methods
The synthesis of 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods also focus on minimizing waste and ensuring environmental compliance .
Chemical Reactions Analysis
6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially changing the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential antimicrobial and antiviral properties.
Medicine: Research focuses on its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar compounds to 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine include other thiazole derivatives, such as:
2-aminothiazole: Known for its antimicrobial properties.
Benzothiazole: Studied for its anticancer and antiviral activities.
Thiophene derivatives: Investigated for their diverse biological activities.
What sets this compound apart is its unique combination of functional groups, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
6-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS3/c1-19-9-4-5-10-13(7-9)22-15(16-10)18-14-17-11(8-21-14)12-3-2-6-20-12/h2-8H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJHONKWKUPBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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